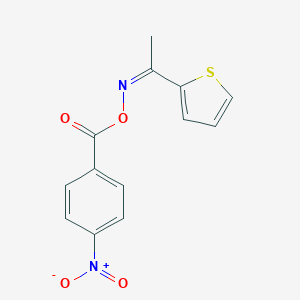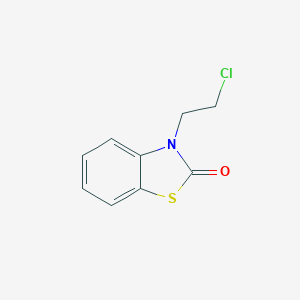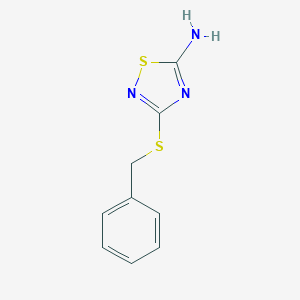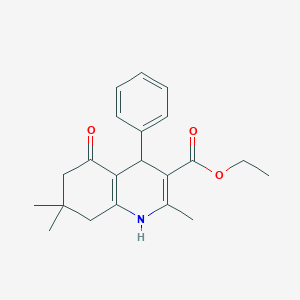
Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, also known as ethyl 3-carboxy-2,7,7-trimethyl-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized through various methods and has been found to have several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 2,7,7-trimEthyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is not fully understood. However, it has been suggested that this compound may act as an inhibitor of enzymes involved in various biological processes. It has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Ethyl 2,7,7-trimEthyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. It has also been found to have neuroprotective effects and may have potential as a therapeutic agent for the treatment of Alzheimer's disease. Additionally, this compound has been found to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 2,7,7-trimEthyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. It has also been found to have antibacterial and antifungal properties, which may be useful in the development of new antibiotics. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research involving Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 2,7,7-trimEthyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. One area of research could focus on further understanding the mechanism of action of this compound, particularly its potential as an inhibitor of various enzymes. Another area of research could focus on developing new derivatives of this compound with improved solubility and potential therapeutic effects. Additionally, this compound could be further studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Métodos De Síntesis
Ethyl 2,7,7-trimEthyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be synthesized using a one-pot, three-component reaction involving the condensation of Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate acetoacetate, benzaldehyde, and cyclohexanone in the presence of a catalytic amount of piperidine. This method has been found to be efficient and yields the desired product in good to excellent yields.
Aplicaciones Científicas De Investigación
Ethyl 2,7,7-trimEthyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. It has also been studied for its antibacterial and antifungal properties.
Propiedades
Número CAS |
13337-64-9 |
|---|---|
Nombre del producto |
Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate |
Fórmula molecular |
C21H25NO3 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C21H25NO3/c1-5-25-20(24)17-13(2)22-15-11-21(3,4)12-16(23)19(15)18(17)14-9-7-6-8-10-14/h6-10,18,22H,5,11-12H2,1-4H3 |
Clave InChI |
BHUYANTVBSTZDM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3)C(=O)CC(C2)(C)C)C |
SMILES canónico |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3)C(=O)CC(C2)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



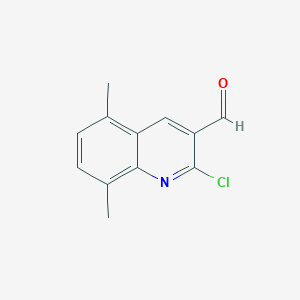
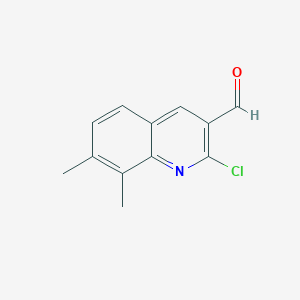

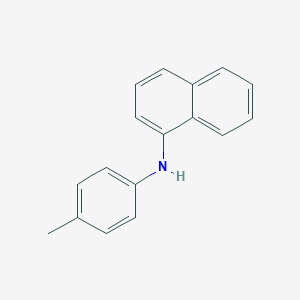

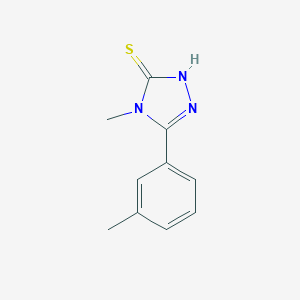
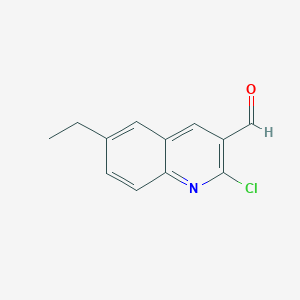
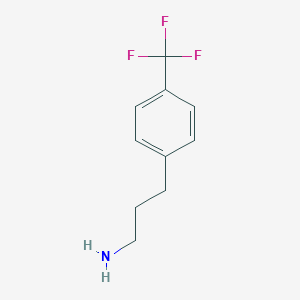

![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B187107.png)
